REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[NH:4][C:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[N:6]2.[CH3:17]N(C=O)C.[H-].[Na+].CI>>[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[C:5]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[N:6]2[CH3:17] |f:2.3|
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Name
|
|
Quantity
|
0.2 g
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Type
|
reactant
|
Smiles
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ClC1=C2NC(=NC2=NC=N1)C1=CC=CC=C1
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Name
|
|
Quantity
|
0.025 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.065 mL
|
Type
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reactant
|
Smiles
|
CI
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Type
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CUSTOM
|
Details
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The mixture was stirred for 20 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
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The reaction was quenched by addition of saturated aqueous NH4Cl
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Type
|
EXTRACTION
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Details
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the mixture was extracted with ethyl acetate
|
Type
|
WASH
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Details
|
washed with water, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (3 to 10% acetone/toluene)
|
Type
|
CUSTOM
|
Details
|
to obtain 145 mg (68%)
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C2N=C(N(C2=NC=N1)C)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |